

# A Guide to the Spectroscopic Characterization of Boc-O2Oc-O2Oc-OH

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## Compound of Interest

Compound Name: *Boc-O2Oc-O2Oc-OH*

CAS No.: 1069067-08-8

Cat. No.: B1504777

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This technical guide provides an in-depth analysis of the spectroscopic data for the bifunctional PEG linker, **Boc-O2Oc-O2Oc-OH** (tert-butyl (2-(2-(2-((carboxymethyl)oxy)ethoxy)ethoxy)ethyl)carbamate), CAS 1069067-08-8.<sup>[1][2]</sup> Intended for researchers, chemists, and drug development professionals, this document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to verify the structure, purity, and identity of this versatile molecule. The methodologies and interpretations presented herein are grounded in established principles and provide the causal reasoning behind experimental choices, ensuring a self-validating approach to quality control.

## Introduction: The Structural Significance of Boc-O2Oc-O2Oc-OH

**Boc-O2Oc-O2Oc-OH** is a discrete polyethylene glycol (dPEG®) linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other. This structure offers a precise spacer length and hydrophilicity, making it a valuable building block in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).<sup>[3][4]</sup> The Boc protecting group provides a stable yet readily cleavable handle for

stepwise synthesis, while the terminal carboxylic acid allows for facile conjugation to amine-containing molecules or surfaces.

Given its role in the precise construction of complex biomolecules, rigorous structural verification is paramount. This guide details the expected outcomes and expert interpretation of the key analytical techniques required to confirm the identity and quality of **Boc-O2Oc-O2Oc-OH**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of **Boc-O2Oc-O2Oc-OH** in solution. Both  $^1\text{H}$  (proton) and  $^{13}\text{C}$  (carbon-13) NMR are essential for a complete assignment.

### Experimental Protocol: NMR Data Acquisition

A robust NMR analysis begins with meticulous sample preparation and selection of appropriate experimental parameters.

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Boc-O2Oc-O2Oc-OH** in ~0.7 mL of a deuterated solvent. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for this molecule, though methanol-d<sub>4</sub> ( $\text{CD}_3\text{OD}$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ) can also be used.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
- **Instrumentation:** Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the overlapping methylene signals in the PEG chain.[\[5\]](#)
- **$^1\text{H}$  NMR Acquisition:**
  - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
  - **Number of Scans:** 16-32 scans are usually adequate to achieve a good signal-to-noise ratio.

- Relaxation Delay (D1): A delay of 1-2 seconds is appropriate.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.
  - Number of Scans: Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) is required.
  - Relaxation Delay (D1): A 2-second delay is standard.

## Data Interpretation: Predicted Spectra and Rationale

The following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Boc-O2Oc-O2Oc-OH**, based on established values for similar PEG and Boc-protected structures.[\[6\]](#)

Table 1: Predicted <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11-12	broad s	1H	H-OOC-	The carboxylic acid proton is highly deshielded and often broad due to hydrogen bonding and exchange. Its chemical shift is highly dependent on solvent and concentration.[6]
~5.1	broad t	1H	-NH-	The carbamate proton signal is often broad and its position can vary. It typically appears as a triplet due to coupling with the adjacent CH <sub>2</sub> group.
4.14	s	2H	-O-CH <sub>2</sub> -COOH	These methylene protons are adjacent to both an ether oxygen and the electron-withdrawing carboxylic acid, resulting in a downfield shift to a singlet.
3.75 - 3.60	m	8H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-	The core ethylene glycol

protons overlap in a complex multiplet, a characteristic feature of PEG chains.[6]

3.31

q

2H

 $-\text{CH}_2\text{-NHBoc}$ 

These protons are adjacent to the nitrogen of the carbamate group, resulting in a distinct downfield shift.

1.45

s

9H

 $-\text{C}(\text{CH}_3)_3$ 

The nine equivalent protons of the tert-butyl group produce a sharp, strong singlet, which is a hallmark of the Boc protecting group.[5][6]

Table 2: Predicted  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~173	-COOH	The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.
~156	-NH-CO-O-	The carbamate carbonyl carbon is also significantly deshielded.
~79	-C(CH <sub>3</sub> ) <sub>3</sub>	The quaternary carbon of the Boc group is a key identifier. <sup>[5]</sup>
~71-70	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-	The carbons of the ethylene glycol backbone typically resonate in this region. The slight differences in their chemical environment may lead to multiple distinct signals.
~40	-CH <sub>2</sub> -NHBoc	The carbon adjacent to the nitrogen is shielded relative to the ether carbons.
~28.4	-C(CH <sub>3</sub> ) <sub>3</sub>	The methyl carbons of the Boc group give a strong, characteristic signal. <sup>[5]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of **Boc-O2Oc-O2Oc-OH** and for providing evidence of its elemental composition through high-resolution analysis.

## Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is the preferred method for this type of molecule due to its polar nature.

Step-by-Step Methodology:

- **Sample Preparation:** Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization.
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass measurement.<sup>[7]</sup>
- **Ionization Mode:**
  - **Positive Ion Mode [M+H]<sup>+</sup>:** The molecule can be readily protonated. The expected exact mass for  $C_{15}H_{29}NO_8 + H^+$  is 352.1966.
  - **Positive Ion Mode [M+Na]<sup>+</sup>:** Adducts with sodium are very common for PEG-containing molecules. The expected exact mass for  $C_{15}H_{29}NO_8 + Na^+$  is 374.1785.
- **Data Analysis:** Compare the experimentally measured m/z value with the theoretically calculated exact mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.

## Data Interpretation: Expected Mass Spectrum

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion	Calculated Exact Mass (m/z)	Expected Observation
[M+H] <sup>+</sup>	352.1966	The protonated molecular ion should be observed as a prominent peak in positive ESI.
[M+Na] <sup>+</sup>	374.1785	The sodium adduct is often the base peak for PEGylated compounds due to their affinity for alkali metals.
[M-Boc+H] <sup>+</sup>	252.1442	In-source fragmentation may lead to the observation of the Boc group loss.
[M-C <sub>4</sub> H <sub>8</sub> +H] <sup>+</sup>	296.1339	Loss of isobutylene from the Boc group is a characteristic fragmentation pathway.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule, confirming the presence of the carbamate, carboxylic acid, and ether linkages.

## Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

- **Sample Preparation:** The spectrum can be acquired using a neat sample on a diamond Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
- **Instrumentation:** A standard Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** Collect the spectrum over the range of 4000-400 cm<sup>-1</sup>. A background scan should be run first and subtracted from the sample spectrum.

## Data Interpretation: Key Vibrational Frequencies

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Table 4: Predicted IR Absorption Bands

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Functional Group	Rationale
3300 (broad)	O-H stretch	Carboxylic Acid (-OH)	A very broad and strong absorption in this region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[8]
~3350	N-H stretch	Carbamate (-NH)	The N-H stretch of the carbamate group typically appears as a sharp to moderately broad peak in this region.
2950-2850	C-H stretch	Aliphatic (-CH <sub>2</sub> , -CH <sub>3</sub> )	Strong absorptions corresponding to the stretching vibrations of the numerous C-H bonds in the molecule.
~1710	C=O stretch	Carboxylic Acid (-COOH)	A strong, sharp peak characteristic of the carbonyl group in a carboxylic acid dimer. [8]
~1690	C=O stretch	Carbamate (-NHCOO-)	The carbamate carbonyl stretch is also strong and appears in a similar region to the acid carbonyl, sometimes causing peak overlap.
~1100	C-O stretch	Ether (-C-O-C-)	A very strong and often broad absorption

band characteristic of the C-O-C ether linkages that form the backbone of the molecule.

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## Integrated Analysis and Structural Verification Workflow

A conclusive structural verification relies on the synthesis of all spectroscopic data. The workflow below illustrates the logical process for confirming the identity of **Boc-O2Oc-O2Oc-OH**.

Caption: Workflow for integrated spectroscopic data analysis.

By following this workflow, a researcher can confidently assert the structural identity and purity of **Boc-O2Oc-O2Oc-OH**. The <sup>1</sup>H NMR confirms the presence and ratio of all proton-containing fragments (Boc, PEG, etc.), the <sup>13</sup>C NMR verifies the carbon backbone, the HRMS confirms the elemental formula, and the IR confirms the presence of the required functional groups.

Together, they form a self-validating system of analysis.

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